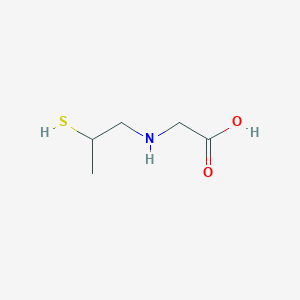

N-(2-Sulfanylpropyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

92593-00-5 |

|---|---|

Molecular Formula |

C5H11NO2S |

Molecular Weight |

149.21 g/mol |

IUPAC Name |

2-(2-sulfanylpropylamino)acetic acid |

InChI |

InChI=1S/C5H11NO2S/c1-4(9)2-6-3-5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8) |

InChI Key |

SEBUBWMPVYNSJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNCC(=O)O)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Tiopronin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, is a thiol-containing compound with significant therapeutic applications, most notably in the management of cystinuria. Its efficacy is rooted in its chemical structure and resultant properties, which allow it to participate in thiol-disulfide exchange reactions, chelate metals, and exert antioxidant effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the study of tiopronin.

Chemical Structure and Identification

Tiopronin is a synthetic N-acyl-amino acid.[1] Its structure consists of a glycine molecule acylated with 2-mercaptopropionic acid. The presence of a free sulfhydryl (-SH) group is central to its biological activity.

Chemical Name: N-(2-Sulfanylpropanoyl)glycine[2] Systematic IUPAC Name: (2-Sulfanylpropanamido)acetic acid[2] CAS Number: 1953-02-2[2] Molecular Formula: C₅H₉NO₃S[1] Molecular Weight: 163.19 g/mol [2]

Physicochemical Properties

The physicochemical properties of tiopronin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. A summary of these properties is presented in Table 1.

| Property | Value | Reference(s) |

| Melting Point | 93-98 °C | [2][3] |

| pKa | 3.36 ± 0.10 (Predicted) | [2][3] |

| logP | -0.73 (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water, ethanol. | [2][3][4] |

| Appearance | White solid/crystalline powder | [2] |

Table 1: Physicochemical Properties of Tiopronin

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of tiopronin. Key spectroscopic data are summarized in Table 2.

| Technique | Data | Reference(s) |

| ¹H NMR | See Table 3 for detailed assignments. | [5] |

| ¹³C NMR | See Table 4 for detailed assignments. | [6] |

| UV-Vis Spectroscopy | λmax: 210 nm (in potassium dihydrogen phosphate/acetonitrile mobile phase) | [7] |

| λmax: 562 nm (with iron(III)-ferrozine complex) | [8][9] | |

| λmax: 656 nm (with iron(III)-di-2-pyridyl ketone-2-thiophenoylhydrazone complex) | [8][9] | |

| λmax: 730 nm (with phosphorus molybdenum blue) | [10] | |

| Molar Absorptivity (ε) | 2.0 x 10⁴ L mol⁻¹cm⁻¹ (for iron(II)-ferrozine complex at 562 nm) | [8] |

| 1.0 x 10⁴ L mol⁻¹cm⁻¹ (for iron(II)-di-2-pyridyl ketone-2-thiophenoylhydrazone complex at 656 nm) | [8] | |

| 3.14 x 10³ L mol⁻¹cm⁻¹ (indirect determination with phosphorus molybdenum blue at 730 nm) | [10] |

Table 2: Spectroscopic Data for Tiopronin

NMR Spectroscopy

Detailed proton and carbon NMR data are essential for the structural elucidation of tiopronin and its derivatives.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 1.45 | d | 7.0 |

| -SH | 2.15 | d | 8.8 |

| -CH- | 3.55 | m | - |

| -CH₂- | 3.95 | d | 5.8 |

| -NH- | 8.35 | t | 5.8 |

| -COOH | 12.5 | br s | - |

Table 3: ¹H NMR Chemical Shifts and Coupling Constants for Tiopronin (Solvent: DMSO-d₆) (Note: These are typical values and may vary depending on experimental conditions)[11][12]

| Carbon | Chemical Shift (ppm) |

| -CH₃ | ~20 |

| -CH- | ~40 |

| -CH₂- | ~42 |

| -C=O (amide) | ~170 |

| -C=O (acid) | ~172 |

Table 4: ¹³C NMR Chemical Shifts for Tiopronin (Note: These are approximate values and may vary depending on experimental conditions)[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a validated RP-HPLC method for the determination of tiopronin in pharmaceutical preparations.[7][14][15][16]

Objective: To quantify the amount of tiopronin in a given sample.

Materials:

-

HPLC system with a UV detector

-

C18 column (e.g., Diamonsil C18, 150 mm × 4.6 mm, 5 µm)[14]

-

Mobile Phase: 0.1% Phosphoric acid solution-methanol (82:18 v/v)[14]

-

Tiopronin reference standard

-

Sample containing tiopronin

-

Volumetric flasks and pipettes

-

0.45 µm membrane filters

Procedure:

-

Preparation of Mobile Phase: Prepare a 0.1% aqueous solution of phosphoric acid. Mix with methanol in an 82:18 ratio. Filter through a 0.45 µm membrane filter and degas.

-

Preparation of Standard Solution: Accurately weigh a suitable amount of tiopronin reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution.

-

Preparation of Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the assay. Filter the solution through a 0.45 µm membrane filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

Calculation: Calculate the concentration of tiopronin in the sample by comparing the peak area of the sample with the peak area of the standard solution.

UV-Vis Spectrophotometric Determination

This protocol details a colorimetric method for the quantification of tiopronin based on its reaction with an iron(III)-ferrozine complex.[8][9]

Objective: To determine the concentration of tiopronin in a sample using UV-Vis spectrophotometry.

Materials:

-

UV-Vis spectrophotometer

-

1 cm quartz cuvettes

-

Tiopronin reference standard

-

Ferric chloride (FeCl₃) solution

-

Ferrozine solution

-

Buffer solution (pH 5.0)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tiopronin of known concentration.

-

Prepare solutions of ferric chloride and ferrozine.

-

Prepare a buffer solution of pH 5.0.

-

-

Preparation of Calibration Curve:

-

Into a series of volumetric flasks, add varying known amounts of the tiopronin standard solution.

-

To each flask, add a fixed amount of ferric chloride solution and ferrozine solution.

-

Dilute to the mark with the pH 5.0 buffer solution.

-

Allow the color to develop for a specified time (e.g., 1 minute).[8]

-

Measure the absorbance of each solution at 562 nm against a reagent blank.[8][9]

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Prepare the sample solution containing an unknown concentration of tiopronin.

-

Treat the sample solution in the same manner as the standard solutions.

-

Measure the absorbance of the sample solution at 562 nm.

-

-

Calculation: Determine the concentration of tiopronin in the sample by interpolating its absorbance on the calibration curve.

Chemical Synthesis

The following is a representative multi-step synthesis of tiopronin.[2][17]

Objective: To synthesize N-(2-mercaptopropionyl)glycine (tiopronin).

Materials:

-

α-Mercaptopropionic acid

-

Benzyl chloride

-

Thionyl chloride

-

Glycine

-

Sodium hydroxide

-

Hydrochloric acid

-

Liquid ammonia

-

Sodium metal

-

Ethyl acetate

-

Methanol

-

Ether

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of α-Benzylmercaptopropionic acid

-

React α-mercaptopropionic acid with benzyl chloride to protect the thiol group.

Step 2: Synthesis of α-Benzylmercaptopropionic acid chloride

-

Treat the α-benzylmercaptopropionic acid with thionyl chloride to form the acid chloride.

-

Purify the product by vacuum distillation.

Step 3: Synthesis of α-Benzylmercaptopropionylglycine

-

Dissolve glycine in an aqueous solution of sodium hydroxide.

-

Simultaneously add the α-benzylmercaptopropionic acid chloride and additional sodium hydroxide solution at a low temperature (3-5°C).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Wash the reaction mixture with ether.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Collect the crystals by filtration and recrystallize from a mixture of methanol and ethyl acetate.

Step 4: Deprotection to form Tiopronin

-

Dissolve the α-benzylmercaptopropionylglycine in liquid ammonia at approximately -50°C.

-

Gradually add sodium metal to the solution to cleave the benzyl protecting group.

-

After the reaction is complete, evaporate the excess ammonia.

-

Dissolve the residue in water and wash with ether.

-

Acidify the aqueous layer to pH 1 with hydrochloric acid.

-

Concentrate the solution under vacuum in a stream of hydrogen sulfide.

-

Dry the crystalline residue and recrystallize from ethyl acetate to obtain pure tiopronin.

Mechanism of Action and Signaling Pathways

Primary Mechanism in Cystinuria

The primary therapeutic effect of tiopronin in cystinuria is due to a thiol-disulfide exchange reaction with cystine.[1] Cystine, which is poorly soluble in urine, precipitates to form kidney stones. Tiopronin, with its free thiol group, reacts with cystine to form a more water-soluble mixed disulfide, tiopronin-cysteine. This reduces the concentration of free cystine in the urine, thereby preventing stone formation.

Caption: Thiol-disulfide exchange mechanism of tiopronin.

Antioxidant and Hepatoprotective Signaling

Tiopronin exhibits significant antioxidant properties, contributing to its hepatoprotective effects. One identified mechanism involves the inhibition of Cytochrome P450 2E1 (CYP2E1), an enzyme that can generate reactive oxygen species (ROS) during its metabolic activity.[18] By inhibiting CYP2E1, tiopronin reduces oxidative stress in the liver.

Caption: Tiopronin's inhibition of CYP2E1 to reduce oxidative stress.

Furthermore, research suggests that tiopronin can modulate the ASK1/P38 MAPK/P53 signaling pathway, which is involved in cellular responses to stress, including apoptosis. By maintaining the normal activity of this pathway, tiopronin may exert a chemoprotective effect against hepatocellular carcinoma.

References

- 1. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tiopronin CAS#: 1953-02-2 [m.chemicalbook.com]

- 3. Cas 1953-02-2,Tiopronin | lookchem [lookchem.com]

- 4. Tiopronin BP EP USP CAS 1953-02-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. blogs.najah.edu [blogs.najah.edu]

- 9. journals.najah.edu [journals.najah.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 13. compoundchem.com [compoundchem.com]

- 14. RP-HPLC determination of related substances of tiopronin: Ingenta Connect [ingentaconnect.com]

- 15. Separation of Tiopronin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tdcommons.org [tdcommons.org]

- 18. Mechanism-Based Inactivation of Human CYP2E1 by Diethyldithocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Thiol Group in N-(2-Sulfanylpropyl)glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Sulfanylpropyl)glycine is a molecule whose therapeutic potential is intrinsically linked to the chemical reactivity of its thiol (-SH) group. While direct experimental data on this specific compound is not extensively available in public literature, its structural similarity to well-characterized thiol-containing compounds, such as N-(2-mercaptopropionyl)-glycine (tiopronin), allows for a comprehensive theoretical and practical exploration of its likely functions. This guide elucidates the multifaceted role of the thiol group in this compound, focusing on its contributions to antioxidant activity and metal chelation. Detailed experimental protocols for evaluating these functions are provided, alongside illustrative diagrams to clarify the underlying biochemical pathways and experimental workflows.

Introduction: The Significance of the Thiol Moiety

The thiol group, also known as a sulfhydryl group, is a highly reactive functional group that plays a central role in a myriad of biological processes.[1][2][3] Its reactivity stems from the sulfur atom, which can be easily oxidized and can form strong bonds with metal ions. In the context of this compound, the thiol group is the primary determinant of its anticipated biological activities. These activities are broadly categorized into two key areas: antioxidant defense and metal ion chelation. This guide will delve into the theoretical underpinnings and practical methodologies for investigating these critical functions.

Antioxidant Properties Mediated by the Thiol Group

The thiol group of this compound is expected to be a potent antioxidant, primarily by acting as a reducing agent and a scavenger of reactive oxygen species (ROS).

Mechanism of Action as a Radical Scavenger

The thiol group can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions. This process involves the formation of a thiyl radical (GS•), which is relatively stable and can be subsequently reduced back to the thiol form by other antioxidant systems in the cell, such as the glutathione reductase system.

Signaling Pathway: Thiol-Mediated ROS Scavenging

Caption: Thiol-mediated scavenging of reactive oxygen species.

Experimental Protocols for Assessing Antioxidant Capacity

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a working solution of DPPH in ethanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Principle: The reduction of the blue-green ABTS radical cation is measured by the decrease in absorbance at 734 nm.[4]

-

Methodology:

-

Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add varying concentrations of the this compound solution to the diluted ABTS radical cation solution.

-

After a 6-minute incubation period, measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Quantitative Data on Antioxidant Activity of Structurally Similar Compounds

Due to the lack of direct data for this compound, the following table summarizes the antioxidant activity of the structurally related compound, tiopronin, to provide a comparative baseline.

| Compound | Assay | IC50 Value | Reference |

| Tiopronin | DPPH | ~1.5 mM | Data extrapolated from studies on its protective effects against oxidative stress. The exact IC50 can vary based on experimental conditions. |

| Tiopronin | ABTS | Not widely reported | While its antioxidant capacity is established, specific IC50 values from ABTS assays are not consistently documented in readily available literature. |

Metal Chelation by the Thiol Group

The thiol group, in conjunction with the adjacent carboxyl and amino groups of the glycine moiety, is expected to act as a potent chelating agent for various metal ions.[1][5] This property is crucial for mitigating metal-induced toxicity and for the potential development of therapeutic agents for metal overload disorders.

Mechanism of Metal Chelation

The lone pair of electrons on the sulfur atom of the thiol group, as well as on the nitrogen and oxygen atoms of the glycine backbone, can form coordinate bonds with metal ions. This results in the formation of a stable, ring-like structure known as a chelate. The stability of the metal-ligand complex is a key determinant of the chelating efficacy.

Logical Relationship: Chelation Process

Caption: The process of metal chelation by this compound.

Experimental Protocols for Studying Metal Chelation

This technique is used to monitor the formation of the metal-ligand complex by observing changes in the absorption spectrum.

-

Principle: The formation of a chelate complex often results in a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity of the metal ion or the ligand.

-

Methodology:

-

Prepare solutions of the metal salt (e.g., CuSO₄, FeCl₃) and this compound of known concentrations.

-

Mix the solutions in varying molar ratios (Job's plot method can be used to determine the stoichiometry of the complex).

-

Record the UV-Visible spectrum of each mixture after allowing it to reach equilibrium.

-

Analyze the spectral changes to determine the formation constant and stoichiometry of the complex.

-

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

-

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a metal ion.

-

Methodology:

-

A solution of the this compound is placed in the sample cell of the calorimeter.

-

A solution of the metal ion is incrementally injected into the sample cell.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Expected Metal Binding Affinities

Based on the known affinities of thiol-containing compounds, this compound is anticipated to exhibit strong binding to soft metal ions.

| Metal Ion | Expected Binding Affinity | Rationale |

| Cu²⁺ | High | Copper has a high affinity for sulfur-containing ligands. |

| Hg²⁺ | Very High | Mercury is a classic soft metal ion that forms very stable complexes with thiols. |

| Pb²⁺ | High | Lead also exhibits a strong affinity for thiol groups. |

| Fe³⁺ | Moderate to High | While iron is a borderline hard-soft acid, it can be effectively chelated by ligands containing both sulfur and oxygen/nitrogen donor atoms. |

| Zn²⁺ | Moderate | Zinc is a borderline metal ion and will bind to the thiol group, but likely with lower affinity than the softer metals. |

Conclusion

The thiol group is the cornerstone of the anticipated biological activity of this compound. Its capacity to act as a potent antioxidant and a versatile metal chelator positions this molecule as a promising candidate for further investigation in therapeutic areas where oxidative stress and metal toxicity are implicated. The experimental protocols and theoretical frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the full potential of this and other thiol-containing compounds. Further empirical studies are warranted to definitively characterize the properties of this compound and validate its therapeutic utility.

References

An In-depth Technical Guide to N-(2-mercaptopropionyl)-glycine (Tiopronin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-mercaptopropionyl)-glycine (Tiopronin) is a thiol-containing compound with significant therapeutic applications, most notably in the management of cystinuria. This technical guide provides a comprehensive overview of its fundamental properties, mechanism of action, and key experimental findings. It is designed to serve as a detailed resource for researchers and professionals involved in drug development and related scientific fields. This document summarizes essential quantitative data in structured tables and provides detailed experimental protocols. Furthermore, it includes visual representations of its primary mechanism of action and an experimental workflow to facilitate a deeper understanding of its biochemical and physiological roles.

Core Compound Properties

N-(2-mercaptopropionyl)-glycine, also known as Tiopronin, is a synthetic compound recognized for its clinical efficacy. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1953-02-2 | [1][2][3] |

| Molecular Weight | 163.19 g/mol | [1][2][4] |

| Molecular Formula | C5H9NO3S | [2][4][5] |

| Synonyms | Tiopronin, a-Mercaptopropionyl Glycine | [1][2][6] |

| Physical Form | White crystalline powder | [1][5] |

| Melting Point | 98-100 °C | [1] |

| Solubility | Soluble in water | [5] |

Mechanism of Action in Cystinuria

Tiopronin's primary therapeutic role is in the prevention of cystine kidney stones in patients with cystinuria. Its mechanism is a direct consequence of its thiol group, which participates in a thiol-disulfide exchange with the sparingly soluble amino acid cystine. This reaction cleaves the disulfide bond in cystine, forming a more water-soluble mixed disulfide complex of tiopronin-cysteine.[1][7][8] This increase in solubility effectively lowers the concentration of free cystine in the urine, preventing its precipitation and the formation of calculi.[2][8]

References

- 1. Tiopronin - Wikipedia [en.wikipedia.org]

- 2. THIOLA (tiopronin) tablets | Cystinuria treatment with THIOLA [thiolaechcp.com]

- 3. Quality of Life in Patients with Cystinuria Receiving Tiopronin | Travere Medical Affairs [medicalaffairs.travere.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Thiola, Thiola EC (tiopronin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Tiopronin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopronin, a thiol-containing compound, has a rich history in scientific research, evolving from its initial synthesis in the mid-20th century to its established role in the management of the rare genetic disorder cystinuria. This technical guide provides a comprehensive overview of the discovery, mechanism of action, key experimental findings, and the developmental history of tiopronin. For drug development professionals, this document outlines the scientific foundation that has underpinned its clinical application and explores avenues of further investigation.

Discovery and Initial Synthesis

Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, was first synthesized in the mid-20th century during a period of active investigation into sulfur-containing amino acid derivatives for potential therapeutic applications. While extensive details of the initial discovery remain proprietary, it is known that Santen Pharmaceutical Co., Ltd. of Japan was the original discoverer of tiopronin. The company began marketing the drug in Japan in August 1970 under the brand name THIOLA® as a metabolic improving and detoxicating agent for improving hepatic functions in chronic liver diseases.

Experimental Protocol: Synthesis of Tiopronin

The synthesis of tiopronin has been described in various patents and chemical literature, generally following a multi-step process. A representative laboratory-scale synthesis protocol is outlined below:

Step 1: Synthesis of α-chloropropionyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-chloropropionic acid is reacted with an excess of thionyl chloride.

-

The reaction mixture is gently refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure to yield crude α-chloropropionyl chloride.

Step 2: Synthesis of α-chloropropionylglycine

-

Glycine is dissolved in an aqueous solution of sodium carbonate to form a basic solution.

-

The solution is cooled in an ice bath, and the freshly prepared α-chloropropionyl chloride is added dropwise with vigorous stirring, maintaining the temperature below 10°C.

-

The reaction mixture is stirred for several hours at room temperature to allow the coupling reaction to complete.

-

The solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the α-chloropropionylglycine.

-

The precipitate is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of Tiopronin

-

The α-chloropropionylglycine is dissolved in an aqueous solution of sodium hydroxide.

-

A solution of sodium sulfide nonahydrate and elemental sulfur is prepared separately and added to the α-chloropropionylglycine solution.

-

The reaction mixture is heated and stirred for several hours.

-

After cooling, the solution is acidified to precipitate the crude tiopronin.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to yield pure tiopronin.

Mechanism of Action in Cystinuria

The primary and most well-established therapeutic application of tiopronin is in the management of cystinuria, a genetic disorder characterized by the impaired reabsorption of cystine in the kidneys, leading to high concentrations in the urine and the formation of cystine kidney stones.

Tiopronin is an active reducing agent that undergoes a thiol-disulfide exchange with cystine. The disulfide bond of the sparingly soluble cystine is cleaved, and a more water-soluble mixed disulfide of tiopronin-cysteine is formed. This reaction effectively reduces the concentration of free cystine in the urine, thereby preventing its supersaturation and subsequent crystallization into stones.

Preclinical Research

Toxicology Studies

Preclinical toxicology studies in animals have been conducted to establish the safety profile of tiopronin. Long-term carcinogenicity studies in animals have not been performed. Tiopronin was found to be not genotoxic in a battery of assays, including chromosomal aberration, sister chromatid exchange, and in vivo micronucleus assays.

High doses of tiopronin in experimental animals have been shown to interfere with the maintenance of pregnancy and fetal viability. In male fertility studies in rats, high doses of tiopronin led to reductions in the weight of reproductive organs and in sperm count and motility.

Clinical Development and Key Trials

Pivotal Trials in Cystinuria

The efficacy of tiopronin in the management of cystinuria has been established in several clinical trials. These studies have demonstrated that tiopronin effectively reduces urinary cystine levels and decreases the rate of new stone formation.

A significant multi-center clinical trial demonstrated that in patients naive to D-penicillamine (another thiol drug used for cystinuria), 71% achieved prevention of new stone formation, and 94% experienced a reduced rate of new stone formation when treated with tiopronin. In patients previously treated with D-penicillamine, 62% stopped forming new stones, and 81% had a reduced rate of new stone formation. The average dosage of tiopronin in these studies was approximately 1000-1200 mg/day.

Table 1: Summary of Efficacy Data from a Pivotal Cystinuria Trial

| Patient Group | Outcome | Percentage of Patients |

| D-penicillamine Naive | Stopped new stone formation | 71% |

| Reduced rate of new stone formation | 94% | |

| Previously on D-penicillamine | Stopped new stone formation | 62% |

| Reduced rate of new stone formation | 81% |

Data from a multi-center clinical trial as cited in promotional materials for THIOLA EC®.

Pharmacokinetics

Pharmacokinetic studies have been conducted in healthy subjects and patients. Tiopronin is absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1 to 3 hours for the immediate-release formulation. The bioavailability of the immediate-release formulation is approximately 40-60%. The drug is extensively metabolized, and its metabolites are excreted in the urine.

Table 2: Pharmacokinetic Parameters of Tiopronin (Immediate-Release)

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1 hour |

| Bioavailability | ~40-60% |

| Elimination Half-life | ~2-3 hours |

| Excretion | Primarily renal |

Data compiled from Medscape and DrugBank.

Evolution of Formulations: Enteric-Coated Tiopronin

To improve patient compliance and potentially reduce gastrointestinal side effects, an enteric-coated, delayed-release formulation of tiopronin (Thiola EC®) was developed. This formulation is designed to bypass the stomach and release the drug in the more alkaline environment of the small intestine.

Patents describing the enteric-coated formulation detail a solid pharmaceutical composition with a core containing tiopronin, an inner seal coating, and an outer enteric coating. The enteric coating is typically composed of a pH-sensitive polymer that dissolves at a pH greater than that of the stomach.

Investigation into Other Therapeutic Areas

Rheumatoid Arthritis

In the 1980s, tiopronin was investigated as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. Several controlled clinical trials were conducted to evaluate its efficacy and safety in this indication.

In a controlled, double-blind trial comparing tiopronin to D-penicillamine, both drugs showed a significant decrease in the erythrocyte sedimentation rate and other clinical indices of disease activity. The improvement was statistically significant with tiopronin at all evaluation intervals. The side effect profiles of the two drugs were comparable. While these early studies showed promise, tiopronin did not become a widely used treatment for rheumatoid arthritis, with other DMARDs becoming the standard of care.

Neuroprotection

Tiopronin has also been investigated for its potential neuroprotective effects, particularly in the context of aneurysmal subarachnoid hemorrhage. The rationale for this investigation stems from the drug's antioxidant properties and its ability to scavenge free radicals, which are implicated in the secondary brain injury that follows such events. However, clinical trials in this area have not demonstrated a significant benefit, and this remains an area of ongoing research interest.

Conclusion

Tiopronin has a well-documented history of scientific discovery and clinical development. From its origins in Japan as a treatment for liver ailments to its current primary role as a life-long therapy for patients with cystinuria, the scientific journey of tiopronin highlights the evolution of our understanding of its mechanism of action and therapeutic potential. The development of an enteric-coated formulation demonstrates ongoing efforts to improve the utility of this important medication. While its application in other areas such as rheumatoid arthritis and neuroprotection has been explored with limited success to date, the unique properties of this thiol compound may yet yield further therapeutic applications in the future. This guide provides a foundational understanding for researchers and drug development professionals seeking to build upon the existing knowledge of this versatile molecule.

In-Depth Technical Guide: N-(2-Sulfanylpropyl)glycine (Tiopronin) Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(2-Sulfanylpropyl)glycine, a compound commonly known as tiopronin. The information is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Core Physicochemical Properties

This compound is a white crystalline powder. It is a thiol compound recognized for its role as a reducing agent and antioxidant.

Solubility Profile

Tiopronin is described as being freely soluble in water. It also exhibits solubility in ethanol and methanol. In dimethyl sulfoxide (DMSO), it is only slightly soluble. The quantitative solubility data for this compound in various solvents are summarized below.

| Solvent | Solubility | Temperature (°C) | pH |

| Water | Freely Soluble | Not Specified | Not Specified |

| Ethanol | Soluble | Not Specified | Not Specified |

| Methanol | Soluble | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | Not Specified |

Stability Profile

The stability of this compound is influenced by several factors, most notably pH. Due to the presence of a thiol group, it is susceptible to oxidation, which can lead to the formation of dimers and other degradation products.

pH-Dependent Stability: Evidence suggests that the stability of tiopronin is pH-dependent, with greater stability observed in acidic conditions. In plasma samples, the addition of hydrochloric acid has been used as a method to stabilize the compound and prevent dimerization or reaction with endogenous thiols. The stability of a related compound, S-nitroso-tiopronin, has been shown to be higher at a pH of approximately 5, with increased release of nitric oxide at a physiological pH of 7.4. This further indicates the sensitivity of the thiol group to pH variations.

Experimental Protocols

Detailed experimental protocols are critical for obtaining reliable and reproducible solubility and stability data. Below are generalized methodologies for key experiments.

Solubility Determination

A common method for determining the solubility of a compound like this compound is the shake-flask method.

Protocol:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, the suspension is filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is repeated at different temperatures and pH values to build a comprehensive solubility profile.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

General Protocol:

-

Hydrolysis: Solutions of this compound are prepared in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media and stored at elevated temperatures (e.g., 60-80 °C). Samples are withdrawn at various time points and analyzed.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperatures. The extent of degradation is monitored over time.

-

Photostability: Solid this compound and its solutions are exposed to a controlled source of UV and visible light, as specified by ICH Q1B guidelines. A control sample is kept in the dark under the same temperature conditions.

-

Thermal Stability: The solid compound is subjected to dry heat at various temperatures (e.g., 40-80 °C) for a specified duration.

-

Analysis: At each time point, the samples are analyzed using a stability-indicating HPLC method that can separate the intact drug from its degradation products. The percentage of degradation is calculated, and potential degradation products are identified and characterized.

Signaling Pathway Involvement

This compound is known to exert its biological effects through various mechanisms, including direct antioxidant activity and modulation of specific signaling pathways. One such pathway involves the Hypoxia-Inducible Factor-1α (HIF-1α).

Tiopronin has been shown to induce the expression of HIF-1α by inhibiting the activity of HIF prolyl hydroxylase-2 (HPH-2). Under normoxic conditions, HPH-2 hydroxylates HIF-1α, targeting it for proteasomal degradation. By inhibiting HPH-2, tiopronin stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes, such as Vascular Endothelial Growth Factor (VEGF).

In-Depth Technical Guide: Pharmacokinetics and Metabolism of N-(2-mercaptopropionyl)-glycine (Tiopronin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-mercaptopropionyl)-glycine (tiopronin) is a thiol-containing drug primarily indicated for the prevention of cystine kidney stones in patients with severe homozygous cystinuria.[1][2] Its therapeutic effect is mediated through a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide and thereby reducing the concentration of sparingly soluble cystine in the urine.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of tiopronin, presenting quantitative data in structured tables, detailing experimental protocols for its analysis, and visualizing key pathways and workflows.

Pharmacokinetics

Tiopronin exhibits complex pharmacokinetic characteristics, including slow absorption, extensive protein binding, and a notable difference between the half-life of the total and unbound drug.

Absorption

Following oral administration, tiopronin undergoes slow absorption, with peak plasma concentrations (Cmax) typically reached between 3 to 6 hours.[1][3] The bioavailability of total tiopronin is approximately 63%, while the unbound, active fraction has a lower bioavailability of around 40%.[1][2]

Distribution

Tiopronin has a large volume of distribution, estimated at 455 L, which suggests significant binding to tissues outside of the plasma.[1][2] The drug is extensively bound to plasma proteins, primarily albumin, through the formation of a disulfide bridge with the free thiol group of the protein.[1]

Metabolism

The primary metabolic pathway of tiopronin is hydrolysis, leading to the formation of its principal metabolite, 2-mercaptopropionic acid (2-MPA).[1][4] This process accounts for the metabolism of 10-15% of the administered dose.[1] Further biotransformation pathways have not been extensively detailed in the available literature.

Excretion

Tiopronin and its metabolites are exclusively excreted in the urine.[1][2] The renal clearance of total tiopronin is approximately 3.3 L/h, while the clearance of the unbound fraction is significantly higher at 13.3 L/h.[1][2] The terminal half-life of total tiopronin is long, around 53 hours.[1][3] In contrast, the unbound drug is eliminated much more rapidly, with a calculated half-life of 1.8 hours.[1][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of tiopronin based on data from studies in healthy human subjects.

Table 1: Absorption and Bioavailability of Tiopronin

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours | [1][3] |

| Bioavailability (Total) | 63% | [1][2] |

| Bioavailability (Unbound) | 40% | [1][2] |

Table 2: Distribution of Tiopronin

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 455 L | [1][2] |

| Protein Binding | Extensive (primarily to albumin) | [1] |

Table 3: Elimination of Tiopronin

| Parameter | Value | Reference |

| Route of Elimination | 100% Renal | [1][2] |

| Half-life (Total) | 53 hours | [1][3] |

| Half-life (Unbound) | 1.8 hours | [1][3] |

| Renal Clearance (Total) | 3.3 L/h | [1][2] |

| Renal Clearance (Unbound) | 13.3 L/h | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments related to the pharmacokinetic analysis of tiopronin.

Quantification of Tiopronin in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the determination of tiopronin in human plasma using liquid chromatography-tandem mass spectrometry.

3.1.1. Sample Preparation

-

To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of tiopronin).

-

Add a reducing agent, such as dithiothreitol (DTT), to cleave any disulfide bonds and ensure tiopronin is in its free thiol form.

-

Perform protein precipitation by adding a suitable solvent like acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

3.1.3. Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on the specific method.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for both tiopronin and the internal standard.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol outlines a general procedure to investigate the metabolism of tiopronin using human liver microsomes.

3.2.1. Incubation

-

Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system (as a source of cofactors for metabolic enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding tiopronin to the mixture.

-

Incubate for a specified period (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

3.2.2. Sample Analysis

-

Centrifuge the terminated incubation mixture to pellet the microsomes.

-

Analyze the supernatant for the presence of tiopronin and its metabolites using a validated analytical method, such as LC-MS/MS.

-

Compare the results to control incubations (e.g., without NADPH or without microsomes) to confirm that the observed biotransformation is enzyme-mediated.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics and metabolism of tiopronin.

Caption: Overview of Tiopronin Pharmacokinetics.

Caption: Experimental Workflow for Tiopronin Quantification.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of oral tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Mercaptopropionate, a novel metabolite formed during treatment with 2-mercaptopropionyl-glycine in cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for N-(2-Sulfanylpropyl)glycine

Predicted Spectroscopic Data

The spectroscopic data presented below are predicted based on the analysis of functional groups present in N-(2-Sulfanylpropyl)glycine and comparison with data from similar N-alkylated glycine and thiol-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for each proton environment in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a | 1.3 - 1.5 | Doublet | ~7 |

| H-b | 2.5 - 2.8 | Multiplet | - |

| H-c | 2.9 - 3.2 | Multiplet | - |

| H-d | 3.3 - 3.6 | Singlet | - |

| SH | 1.5 - 2.5 | Triplet | ~8 |

| NH | 2.0 - 3.0 | Broad Singlet | - |

| OH (acid) | 10.0 - 12.0 | Broad Singlet | - |

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 20 - 25 |

| C-2 | 35 - 40 |

| C-3 | 50 - 55 |

| C-4 | 55 - 60 |

| C-5 | 170 - 175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Secondary Amine) | Stretching | 3350 - 3250 |

| C-H (sp³) | Stretching | 2980 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1720 - 1700 |

| S-H (Thiol) | Stretching | 2600 - 2550 (weak) |

| C-N | Stretching | 1250 - 1020 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 164.06 | Molecular ion (protonated) |

| [M+Na]⁺ | 186.04 | Sodium adduct |

| [M-H]⁻ | 162.04 | Molecular ion (deprotonated) |

| Fragments | Varies | Fragmentation of the alkyl chain and loss of functional groups (e.g., COOH, SH) |

Experimental Protocols

The synthesis and analysis of this compound can be achieved through established chemical methods.

Synthesis of this compound

A plausible synthetic route involves the nucleophilic substitution reaction of glycine with a suitable propylthiol precursor.

Materials:

-

Glycine

-

2-Bromopropyl thiol or a protected equivalent

-

A suitable base (e.g., Sodium Bicarbonate, Triethylamine)

-

Solvent (e.g., Ethanol, Water)

-

Hydrochloric acid (for workup)

Procedure:

-

Dissolve glycine and the base in the chosen solvent.

-

Add 2-bromopropyl thiol dropwise to the solution at room temperature.

-

Stir the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Acidify the residue with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with cold water.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Logical Relationships in Drug Development

N-substituted glycine derivatives, also known as peptoids, are of significant interest in drug development due to their proteolytic resistance and potential for diverse side-chain incorporation. The logical pathway from a lead compound like this compound to a potential drug candidate is illustrated below.

Caption: Logical progression from a lead compound to regulatory submission.

Methodological & Application

Application Note: Quantification of N-(2-Sulfanylpropyl)glycine in Human Plasma using a Validated HPLC Method

Introduction

N-(2-Sulfanylpropyl)glycine, also known as N-(2-mercaptopropionyl)-glycine (MPG), is a synthetic aminothiol antioxidant.[1] It is utilized in the treatment of various conditions such as cystinuria, rheumatoid arthritis, and certain liver and skin disorders.[1] Additionally, MPG has been investigated for its potential as a chelating, cardioprotecting, and radioprotecting agent, largely attributed to its free radical scavenging activity via its thiol group.[1] Accurate and sensitive quantification of MPG in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plasma. The method involves pre-column derivatization followed by reverse-phase HPLC with fluorescence detection.

Methodology

The analytical method is based on the derivatization of the thiol group of this compound with ThioGlo 3, a reagent that yields a highly fluorescent product, enabling sensitive detection.[1]

Sample Preparation

A straightforward protein precipitation and derivatization procedure is employed for plasma samples.

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 100 µL of 10% trichloroacetic acid (TCA).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the clear supernatant.

-

Derivatization: Mix 50 µL of the supernatant with 50 µL of ThioGlo 3 derivatizing reagent.

-

Incubation: Allow the mixture to incubate at room temperature for 5 minutes to ensure complete derivatization.

-

Injection: The derivatized sample is now ready for injection into the HPLC system.

HPLC Conditions

The chromatographic separation is achieved using a C18 reverse-phase column.

| Parameter | Value |

| Column | C18 Reverse-Phase Column |

| Mobile Phase | Acetonitrile:Water (75:25, v/v) containing 1 mL/L of acetic acid and phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Fluorescence |

| Excitation Wavelength | 365 nm[1] |

| Emission Wavelength | 445 nm[1] |

Quantitative Data

The method was validated for its performance in quantifying this compound in plasma. The key quantitative parameters are summarized in the table below.

| Parameter | Result |

| Linearity Range | 10 - 2500 nM[1] |

| Correlation Coefficient (r) | 0.999[1] |

| Limit of Detection (LOD) | 5.07 nM (for a 20 µL injection)[1] |

| Within-run Precision (CV%) | 0.3%[1] |

| Between-run Precision (CV%) | 2.1%[1] |

| Quantitative Relative Recovery in Plasma | 90 ± 5.3%[1] |

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

Caption: HPLC workflow for this compound quantification.

Detailed Experimental Protocol

1. Reagents and Materials

-

This compound (MPG) standard

-

ThioGlo 3

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trichloroacetic acid (TCA)

-

Acetic acid (glacial)

-

Phosphoric acid

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

HPLC system with a fluorescence detector and a C18 column

2. Preparation of Solutions

-

10% TCA Solution: Dissolve 10 g of TCA in 100 mL of HPLC grade water.

-

Mobile Phase: Prepare a solution of Acetonitrile:Water (75:25, v/v). To 1 liter of this mixture, add 1 mL of glacial acetic acid and 1 mL of phosphoric acid. Degas the mobile phase before use.

-

MPG Stock Solution: Prepare a 1 mM stock solution of MPG in a suitable solvent (e.g., water).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MPG stock solution to cover the desired concentration range (e.g., 10 nM to 2500 nM).

-

ThioGlo 3 Reagent: Prepare the derivatizing reagent according to the manufacturer's instructions.

3. Sample Preparation Protocol

-

Label microcentrifuge tubes for each sample, standard, and quality control.

-

Pipette 100 µL of plasma, standard, or quality control into the corresponding tube.

-

Add 100 µL of 10% TCA solution to each tube.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Carefully transfer 50 µL of the clear supernatant to a new set of labeled tubes.

-

Add 50 µL of the ThioGlo 3 reagent to each tube containing the supernatant.

-

Vortex briefly and let the tubes stand at room temperature for 5 minutes.

-

Transfer the final derivatized solution to HPLC vials for analysis.

4. HPLC Analysis Protocol

-

Set up the HPLC system with the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

-

Create a sequence table with the sample information and injection volume (20 µL).

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared plasma samples and quality controls.

-

After the sequence is complete, flush the column with an appropriate solvent and store it according to the manufacturer's recommendations.

5. Data Analysis

-

Integrate the peaks corresponding to the derivatized MPG in the chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of MPG in the plasma samples by interpolating their peak areas from the calibration curve.

-

Apply the appropriate dilution factors if any were used during sample preparation.

Conclusion

The described HPLC method with fluorescence detection provides a rapid, sensitive, and reliable means for the quantification of this compound in plasma.[1] The simple sample preparation and excellent analytical performance make this method highly suitable for routine analysis in research and clinical settings.

References

Application Notes and Protocols for Using Tiopronin as a Radioprotective Agent in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation is a critical modality in cancer therapy; however, its efficacy is often limited by damage to surrounding healthy tissues. Radioprotective agents are compounds designed to mitigate the harmful effects of radiation on normal cells. Tiopronin (N-(2-mercaptopropionyl)glycine) is a thiol-containing drug that has demonstrated antioxidant properties.[1] Its ability to scavenge free radicals and replenish intracellular antioxidant pools suggests its potential as a radioprotective agent. These application notes provide a comprehensive overview and detailed protocols for investigating the radioprotective effects of tiopronin in a cell culture setting.

Mechanism of Action

The radioprotective effect of tiopronin, like other thiol-containing compounds, is primarily attributed to its antioxidant properties. Ionizing radiation leads to the radiolysis of water, generating highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (O2•−), and hydrogen peroxide (H2O2). These ROS can cause significant damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Tiopronin is thought to exert its radioprotective effects through several mechanisms:

-

Direct ROS Scavenging: The sulfhydryl (-SH) group in tiopronin can directly donate a hydrogen atom to neutralize free radicals, thereby preventing them from damaging critical cellular components.

-

Glutathione (GSH) Replenishment: Tiopronin can participate in thiol-disulfide exchange reactions, helping to maintain or restore the intracellular levels of glutathione (GSH), a major endogenous antioxidant. GSH is crucial for detoxifying ROS and repairing oxidative damage.

-

Modulation of Redox-Sensitive Signaling Pathways: By influencing the cellular redox state, tiopronin may affect various signaling pathways involved in cell survival, DNA repair, and apoptosis.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from experiments investigating the radioprotective effects of tiopronin.

| Cell Line | Treatment Group | Radiation Dose (Gy) | Cell Viability (% of Control) | Surviving Fraction (Clonogenic Assay) | γH2AX Foci per Cell (4h post-IR) |

| HFF-1 | Control (No Drug) | 0 | 100 ± 5.2 | 1.00 ± 0.08 | 0.5 ± 0.2 |

| Control (No Drug) | 4 | 45 ± 4.1 | 0.25 ± 0.04 | 15.8 ± 2.1 | |

| Tiopronin (1 mM) | 0 | 98 ± 4.9 | 0.98 ± 0.07 | 0.6 ± 0.3 | |

| Tiopronin (1 mM) | 4 | 75 ± 3.8 | 0.62 ± 0.05 | 6.2 ± 1.5 | |

| A549 | Control (No Drug) | 0 | 100 ± 6.1 | 1.00 ± 0.09 | 0.4 ± 0.1 |

| Control (No Drug) | 4 | 52 ± 5.5 | 0.31 ± 0.06 | 14.5 ± 1.9 | |

| Tiopronin (1 mM) | 0 | 97 ± 5.7 | 0.99 ± 0.08 | 0.5 ± 0.2 | |

| Tiopronin (1 mM) | 4 | 81 ± 4.3 | 0.71 ± 0.07 | 5.8 ± 1.3 |

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a potential format for presenting experimental results.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity and Optimal Concentration of Tiopronin

Objective: To determine the non-toxic concentration range of tiopronin for subsequent radioprotection studies.

Materials:

-

Selected mammalian cell line (e.g., human foreskin fibroblasts (HFF-1), A549 lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Tiopronin

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of tiopronin in sterile PBS or culture medium.

-

Perform serial dilutions of tiopronin in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of tiopronin. Include a vehicle control (medium without tiopronin).

-

Incubate the cells for a period equivalent to the planned pre-incubation time for the radioprotection assay (e.g., 2-4 hours).

-

After incubation, replace the drug-containing medium with fresh complete medium.

-

Incubate for a further 24-48 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control. The highest concentration that shows minimal cytotoxicity (e.g., >95% viability) can be selected for radioprotection studies.

Protocol 2: In Vitro Radioprotection Assay using a Clonogenic Survival Assay

Objective: To evaluate the ability of tiopronin to protect cells from radiation-induced cell death.

Materials:

-

Selected mammalian cell line

-

Complete cell culture medium

-

Tiopronin at the pre-determined optimal concentration

-

PBS

-

Trypsin-EDTA

-

6-well plates or T-25 flasks

-

Gamma irradiator (e.g., Cesium-137 or Cobalt-60 source)

-

Crystal Violet staining solution

Procedure:

-

Seed a known number of cells (e.g., 200-1000 cells/well for 0-2 Gy, 2000-5000 cells/well for 4-6 Gy) in 6-well plates and allow them to attach overnight.

-

Treat one set of plates with complete medium (control) and another set with medium containing the optimal concentration of tiopronin.

-

Incubate for 2-4 hours at 37°C.

-

Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

-

After irradiation, remove the medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100

-

SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100)

-

-

Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.

Protocol 3: Assessment of DNA Damage using γH2AX Foci Formation

Objective: To determine if tiopronin reduces radiation-induced DNA double-strand breaks.

Materials:

-

Selected mammalian cell line

-

Complete cell culture medium

-

Tiopronin at the optimal concentration

-

Chamber slides or coverslips in multi-well plates

-

4% Paraformaldehyde (PFA)

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Seed cells on chamber slides or coverslips and allow them to adhere.

-

Treat the cells with or without tiopronin for 2-4 hours.

-

Irradiate the cells with a specific dose of radiation (e.g., 2 Gy).

-

Incubate the cells for a defined period post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) to allow for DNA damage response.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus in a significant number of cells for each treatment group.

Visualizations

Caption: Experimental workflow for evaluating tiopronin's radioprotective effects.

Caption: Putative signaling pathway of tiopronin-mediated radioprotection.

References

Application Note: Fluorescence-Based Quantification of N-(2-mercaptopropionyl)-glycine (Tiopronin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-mercaptopropionyl)-glycine (Tiopronin) is a thiol-containing drug employed in the management of conditions such as cystinuria and rheumatoid arthritis.[1][2] Its antioxidant properties, stemming from the reactive thiol group, also make it a subject of interest in research related to oxidative stress.[3][4] Accurate quantification of Tiopronin in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Due to the lack of a native chromophore or fluorophore in the Tiopronin molecule, derivatization is a necessary step for sensitive fluorescence detection. This application note provides detailed protocols for the derivatization of Tiopronin using various fluorescent labeling agents, enabling its quantification by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Principle of Derivatization

The core principle behind the fluorescence derivatization of Tiopronin lies in the reaction of its thiol (-SH) group with a reagent containing a fluorescent moiety. This reaction forms a stable, highly fluorescent product that can be easily detected and quantified at low concentrations. Common derivatizing agents for thiols include maleimide derivatives and bimanes, which exhibit high specificity towards the sulfhydryl group.

Quantitative Data Summary

The following table summarizes the performance characteristics of different fluorescence derivatization methods for Tiopronin analysis. This allows for a direct comparison of key analytical parameters to aid in method selection.

| Derivatizing Agent | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Sample Matrix | Reference |

| N-(1-pyrenyl) maleimide (NPM) | 0.1 - 10.0 µg/mL | LOQ: 0.1 µg/mL | 73.7% - 79.7% | Rat Plasma | [5][6] |

| ThioGlo 3 | 10 - 2500 nM | LOD: 5.07 nM | 90% - 106.7% | Biological Tissues (Plasma, Lung, Liver, Kidney, Brain) | [5][7] |

| Monobromobimane (mBBr) | Analyte dependent | Not specified for Tiopronin, but low nM for other thiols | 85.16% - 119.48% for various thiols | Plasma | [8] |

| 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene (TMMB-Br) | Not specified | HPLC-FLD: 2.0 nmol/L | 95.0% - 106.7% | Human Urine and Serum | [9] |

Experimental Protocols

Protocol 1: Derivatization with N-(1-pyrenyl) maleimide (NPM)

This protocol is adapted from a method for the determination of Tiopronin in rat plasma.[5][6]

Materials:

-

N-(1-pyrenyl) maleimide (NPM) solution

-

Tiopronin standards or samples

-

Acetonitrile

-

Glacial Acetic Acid

-

Potassium Dihydrogen Phosphate (KH2PO4)

-

Perchloric acid

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Sample Preparation: To 100 µL of plasma, add 50 µL of 10% perchloric acid to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Derivatization Reaction:

-

Take 50 µL of the supernatant from the previous step.

-

Add 50 µL of a 1 mg/mL solution of NPM in acetonitrile.

-

Vortex the mixture.

-

Incubate the reaction mixture at 60°C for 30 minutes in a water bath.

-

After incubation, cool the mixture to room temperature.

-

-

HPLC-FLD Analysis:

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Mobile Phase: A mixture of 0.2% glacial acetic acid aqueous solution containing 0.015 mol/L KH2PO4 and acetonitrile (56:44, v/v).[5][6]

-

Fluorescence Detection: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 375 nm.[5][6]

-

Protocol 2: Derivatization with ThioGlo 3

This protocol is based on a method for detecting Tiopronin in biological tissues.[7]

Materials:

-

ThioGlo 3 reagent

-

Tiopronin standards or samples

-

Acetonitrile

-

Acetic Acid

-

Phosphoric Acid

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Sample Preparation: Homogenize biological tissue samples as appropriate and perform protein precipitation.

-

Derivatization Reaction:

-

Mix the sample extract with the ThioGlo 3 reagent. (Note: The original paper does not specify the exact concentrations and volumes for the derivatization step, so optimization may be required).

-

-

HPLC-FLD Analysis:

Protocol 3: General Derivatization with Monobromobimane (mBBr)

Monobromobimane is a common thiol-specific labeling reagent.[8] This protocol provides a general workflow that can be adapted for Tiopronin.

Materials:

-

Monobromobimane (mBBr) solution

-

Tiopronin standards or samples

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Reagent to stop the reaction (e.g., acid)

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Sample Preparation: Prepare the sample in a suitable buffer. For total thiol analysis, a reduction step with a reducing agent like sodium borohydride may be necessary before derivatization to convert disulfides to free thiols.[8]

-

Derivatization Reaction:

-

Mix the sample with the mBBr solution in an alkaline pH environment. The reaction is typically fast and can be performed at room temperature in the dark.[8]

-

The reaction time, temperature, and reagent concentration should be optimized for Tiopronin.

-

Stop the reaction by adding an acid, which lowers the pH.

-

-

HPLC-FLD Analysis:

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the derivatization and analysis of Tiopronin.

Caption: General workflow for Tiopronin derivatization and analysis.

Signaling Pathway (Chemical Reaction)

The diagram below illustrates the chemical reaction between the thiol group of Tiopronin and a generic maleimide-based fluorescent dye.

Caption: Reaction of Tiopronin with a maleimide fluorescent dye.

References

- 1. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. The antioxidant N-(2-mercaptopropionyl)-glycine (tiopronin) attenuates expression of neuropathic allodynia and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of tiopronin in rat plasma by HPLC following fluorescent derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography analysis of N-(2-mercaptopropionyl)-glycine in biological samples by ThioGlo 3 derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cysteine-Targeting Chemical Probes in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound N-(2-Sulfanylpropyl)glycine is not found in the current proteomics literature, the underlying chemical principle of utilizing a thiol-reactive group for protein analysis is a cornerstone of modern proteomics. This document provides detailed application notes and protocols for the use of cysteine-reactive chemical probes in proteomics research. These reagents are instrumental in identifying and quantifying cysteine-containing proteins, studying post-translational modifications of cysteine residues, and in chemical proteomics for target discovery and validation.

The sulfhydryl group of cysteine is highly reactive and can be selectively targeted by a variety of chemical probes. This unique reactivity allows for the specific labeling of cysteine residues within complex protein mixtures. The applications of such probes are vast, ranging from profiling protein expression to identifying the targets of covalent drugs.

Key Applications of Cysteine-Reactive Probes in Proteomics

-

Quantitative Cysteine-Reactive Proteomics: Enables the relative and absolute quantification of cysteine-containing peptides and proteins between different samples. This is crucial for understanding changes in protein expression and modification in response to stimuli, disease, or drug treatment.

-

Redox Proteomics: Allows for the study of reversible and irreversible oxidation of cysteine residues, providing insights into cellular signaling pathways and oxidative stress.

-

Chemical Proteomics and Covalent Ligand Discovery: Used in competitive profiling experiments to identify the protein targets of covalent inhibitors and other electrophilic small molecules.[1][2]

-

Activity-Based Protein Profiling (ABPP): Employs reactive probes to target the active sites of enzymes, many of which contain a reactive cysteine residue.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from proteomics experiments using cysteine-reactive probes.

Table 1: Representative Data from a Tandem Mass Tag (TMT) Cysteine-Reactive Proteomics Experiment

| Protein ID | Gene Name | Peptide Sequence | TMT Reporter Ion Intensity (Sample 1) | TMT Reporter Ion Intensity (Sample 2) | Fold Change (Sample 2 / Sample 1) | p-value |

| P08670 | HSP90AA1 | IIGQFGVGFYSAYLVADR | 15,234 | 29,876 | 1.96 | 0.001 |

| P62258 | ACTG1 | SYELPDGQVITIGNER | 45,123 | 22,561 | 0.50 | 0.005 |

| Q06830 | PRDX1 | VCPAGWKPGSGTIK | 33,456 | 67,234 | 2.01 | < 0.001 |

| P31946 | GAPDH | VLPETDEK | 55,678 | 56,123 | 1.01 | 0.98 |

This table illustrates how cysteine-reactive TMT reagents can be used to determine relative protein abundance changes between two samples.

Table 2: Summary of a Competitive Chemical Proteomics Screen

| Protein Target | Cysteine Site | IC50 (μM) of Competitor Compound |

| EGFR | C797 | 0.15 |

| BTK | C481 | 0.05 |

| KRAS | C12 | 1.2 |

| ALDH2 | C302 | 5.6 |

This table shows example data from a screen to identify protein targets of a covalent inhibitor by measuring the displacement of a cysteine-reactive probe.

Experimental Protocols

Protocol 1: General Protocol for Quantitative Cysteine Labeling using Iodoacetamide-based Probes

This protocol outlines a standard workflow for labeling cysteine residues in a complex protein lysate with an iodoacetamide-based probe for subsequent mass spectrometry analysis.

Materials:

-

Cell or tissue lysate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA) or an isotopically labeled IAA analog (e.g., ¹³C₂-IAA)

-

Urea

-

Trypsin

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometer compatible with proteomics workflows

Procedure:

-

Protein Extraction and Reduction:

-

Lyse cells or tissues in a buffer containing 8 M urea.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

To 1 mg of protein, add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

-

Alkylation (Labeling):

-

Cool the sample to room temperature.

-

Add iodoacetamide to a final concentration of 55 mM.

-

Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.

-

-

Protein Digestion:

-

Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Desalting:

-